Boc-D-asparagine finds extensive use in peptide synthesis, a fundamental technique for creating small chains of amino acids, often referred to as peptides. Its significance lies in its protected amino group, indicated by the "Boc" prefix. This protection ensures the selective attachment of Boc-D-asparagine to a specific position in the peptide chain, preventing unwanted reactions with other functional groups. This controlled approach allows researchers to construct peptides with precise sequences, crucial for studying protein structure, function, and interactions with other molecules.
Boc-D-asparagine plays a vital role in protein engineering, a field focused on modifying the structure and function of proteins. By incorporating Boc-D-asparagine (often the D-enantiomer) into existing protein structures, researchers can introduce specific changes and analyze their effects on protein properties. This approach enables the development of novel proteins with desired functionalities, such as enhanced stability, altered binding affinities, or improved enzymatic activity.
The applications of Boc-D-asparagine extend to the realm of drug discovery. Researchers utilize it to create peptide-based drugs, which can target specific molecules or processes within cells. By incorporating Boc-D-asparagine into the design of these drugs, researchers can improve their stability, specificity, and overall efficacy. Additionally, Boc-D-asparagine can be employed in the synthesis of peptidomimetics, which mimic the structure and function of natural peptides but exhibit improved drug-like properties.
Boc-D-Asparagine-OH is a derivative of the amino acid asparagine, specifically the D-enantiomer. It features a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which is commonly used in peptide synthesis to prevent unwanted reactions. The compound has the molecular formula and a molecular weight of 232.23 g/mol. The Boc group is unreactive to most bases and nucleophiles, making it suitable for various synthetic applications. It can be removed under acidic conditions, typically using trifluoroacetic acid or hydrochloric acid in methanol .
Boc-D-Asparagine-OH participates in several key reactions during peptide synthesis:
Synthesis of Boc-D-Asparagine-OH typically involves several steps:
Boc-D-Asparagine-OH is primarily utilized in:
Interaction studies involving Boc-D-Asparagine-OH focus on its behavior in peptide synthesis and its interactions with various reagents during coupling processes. Research indicates that the presence of the Boc protecting group minimizes side reactions that could lead to undesired byproducts during peptide assembly .
Boc-D-Asparagine-OH shares similarities with other amino acid derivatives, particularly those containing protecting groups. Here are some comparable compounds:
Compound Name | CAS Number | Unique Features |
---|---|---|
Boc-L-Asparagine-OH | 75647-01-7 | L-enantiomer, commonly used in peptide synthesis |
Boc-D-Serine-OH | 75647-02-8 | Contains serine; used similarly in peptide synthesis |
Boc-L-Glutamine-OH | 75647-03-9 | L-enantiomer; important for protein synthesis |
Fmoc-D-Asparagine-OH | 7536-55-2 | Uses Fmoc protecting group; different deprotection conditions |
Boc-D-Alanine-OH | 75647-04-0 | Simpler structure; widely used in peptide synthesis |
Boc-D-Asparagine-OH stands out due to its specific stereochemistry (D-enantiomer) and its unique side chain modifications that enhance solubility and reactivity during synthesis processes .
Boc-D-Asn-OH is systematically named as (2R)-2-[(tert-butoxycarbonyl)amino]-3-carbamoylpropanoic acid, reflecting its stereochemical configuration and functional group arrangement. The compound possesses the molecular formula C₉H₁₆N₂O₅ with a molecular weight of 232.23 g/mol, distinguishing it from its L-configured counterpart through its specific optical rotation properties. The CAS registry number 75647-01-7 provides unambiguous identification for this stereoisomer in chemical databases and commercial catalogs.
The nomenclature system employs several synonymous designations including N-alpha-tert-butoxycarbonyl-D-asparagine, Nalpha-Boc-D-asparagine, and N-α-(tert-Butoxycarbonyl)-D-asparagine, all referring to the same molecular entity. The "Boc" abbreviation derives from tert-butoxycarbonyl, representing the protecting group attached to the alpha-amino function. This standardized nomenclature facilitates clear communication among researchers and ensures proper identification in synthetic protocols and analytical documentation.
The compound's IUPAC condensed notation appears as Boc-D-Asn-OH, following established conventions in peptide chemistry where three-letter amino acid codes combine with protecting group abbreviations. This systematic approach enables rapid recognition of both the amino acid identity and the protection strategy employed. Chemical databases maintain multiple identifier systems, including SMILES notation (CC(C)(C)OC(=O)NC@HC(O)=O) and InChI representations, providing computational compatibility across different software platforms.
The development of Boc-D-Asn-OH emerged from the broader evolution of solid-phase peptide synthesis (SPPS) methodology pioneered by Bruce Merrifield in the 1960s. Initially, peptide synthesis relied heavily on solution-phase methods that suffered from poor yields, extensive purification requirements, and limited sequence complexity capabilities. Merrifield's revolutionary approach anchored peptides to solid supports, enabling efficient washing procedures and repetitive coupling cycles that dramatically improved synthetic accessibility.
The tert-butoxycarbonyl protecting group gained prominence as a temporary N-terminal protection strategy during the early development of SPPS. Merrifield, Stewart, and Jernberg constructed the first automated peptide synthesizer based on Boc chemistry in 1966, establishing the foundation for modern automated synthesis platforms. This system employed trifluoroacetic acid (TFA) for Boc group removal and hydrogen fluoride (HF) for final deprotection and cleavage from the resin support.
Boc chemistry dominated peptide synthesis laboratories from the 1960s through the 1980s, during which time the methodology underwent continuous refinement and optimization. The relative acidolysis approach, where Boc groups remained labile under moderate acidic conditions while side-chain protecting groups required stronger acid treatment, provided an elegant orthogonal protection strategy. This temporal separation of deprotection events enabled complex peptide assembly without premature removal of essential protecting groups.
The introduction of D-amino acid derivatives, including Boc-D-Asn-OH, expanded the synthetic repertoire beyond natural L-amino acids, enabling access to peptides with enhanced metabolic stability and altered biological properties. Companies like Novabiochem played instrumental roles in commercializing these specialized reagents, making them readily available to research laboratories worldwide. Although Fmoc chemistry eventually gained preference in many applications due to milder reaction conditions, Boc methodology retained importance for specific synthetic challenges, particularly when base-sensitive functionalities required protection.
Boc-D-Asn-OH exhibits distinctive structural features that define its chemical behavior and synthetic utility. The molecule contains a single stereocenter at the alpha-carbon position, configured in the R-absolute configuration corresponding to the D-amino acid series. This stereochemical assignment follows Cahn-Ingold-Prelog priority rules and distinguishes the compound from its L-enantiomer through specific optical rotation measurements.
The compound's optical rotation demonstrates characteristic values of +6.0 to +8.0 degrees when measured at 25°C using a concentration of 1 g per 100 mL in dimethylformamide (DMF). This positive rotation confirms the D-configuration and provides a reliable analytical parameter for purity assessment and identity confirmation. The specific rotation serves as a quality control metric for commercial preparations, with specifications typically requiring values within the established range.
Physical characterization reveals Boc-D-Asn-OH as a white to almost white crystalline powder with a melting point range of 165-169°C. The compound demonstrates excellent solubility in polar aprotic solvents such as DMF while showing limited solubility in water and non-polar organic solvents. This solubility profile aligns with typical peptide synthesis requirements, where DMF serves as the primary reaction medium for coupling reactions.
Property | Specification | Reference |
---|---|---|
Molecular Formula | C₉H₁₆N₂O₅ | |
Molecular Weight | 232.23 g/mol | |
Melting Point | 165-169°C | |
Optical Rotation | +6.0 to +8.0° (c=1, DMF) | |
Purity (HPLC) | ≥98.0% | |
Optical Purity | ≥99.0% ee |
The tert-butoxycarbonyl protecting group adopts a planar configuration around the carbamate linkage, providing steric hindrance that prevents unwanted reactions at the alpha-amino position during peptide assembly. The bulky tert-butyl substituent creates a favorable entropy of activation for acid-catalyzed deprotection while remaining stable under basic conditions typically employed in coupling reactions. This orthogonal stability profile enables selective deprotection strategies essential for complex peptide synthesis.
Boc-D-Asn-OH occupies a critical position in protected amino acid research due to its unique combination of stereochemical properties and synthetic accessibility. The incorporation of D-amino acids into peptide sequences represents a fundamental strategy for developing metabolically stable peptide therapeutics, as D-residues resist proteolytic degradation by naturally occurring peptidases that exhibit selectivity for L-amino acid substrates. This enhanced stability translates directly into improved pharmacokinetic profiles for peptide-based drugs.
Research applications extend beyond pharmaceutical development to include structural biology studies where D-amino acid substitutions probe peptide conformation and binding interactions. The strategic replacement of specific L-residues with their D-counterparts enables researchers to investigate the role of backbone chirality in protein-protein interactions, enzyme active site recognition, and membrane permeation mechanisms. Boc-D-Asn-OH provides the necessary synthetic access to these modified peptide sequences through established SPPS protocols.
The compound's role in solid-phase peptide synthesis methodologies continues to evolve with advances in automated synthesis platforms and coupling reagent development. Modern applications leverage the reliable deprotection characteristics of the Boc group while incorporating improved coupling strategies that minimize side reactions and enhance synthetic efficiency. The availability of high-purity Boc-D-Asn-OH from multiple commercial sources ensures consistent results across different research laboratories and manufacturing facilities.
Recent innovations in peptide synthesis have expanded the utility of Boc-protected amino acids through the development of orthogonal protection strategies that combine Boc chemistry with alternative protecting groups. These hybrid approaches enable the synthesis of increasingly complex peptide architectures, including cyclic peptides, peptide conjugates, and branched peptide structures. The well-characterized properties of Boc-D-Asn-OH make it an ideal building block for these advanced synthetic applications.
Quality control standards for Boc-D-Asn-OH have evolved to meet the demanding requirements of pharmaceutical and biotechnology applications. Commercial specifications typically require purity levels exceeding 98% by HPLC analysis, optical purity greater than 99% enantiomeric excess, and specific optical rotation values within narrow tolerance ranges. These stringent criteria ensure reproducible synthetic results and minimize the introduction of impurities that could compromise peptide quality or biological activity.
Irritant